2-Bromo-4-fluoro-5-methylbenzonitrile
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Overview
Description
2-Bromo-4-fluoro-5-methylbenzonitrile is an organic compound with the molecular formula C8H5BrFN. It is a derivative of benzonitrile, featuring bromine, fluorine, and methyl substituents on the benzene ring. This compound is of interest in various fields of chemical research and industry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-5-methylbenzonitrile typically involves multi-step reactions. One common method includes the bromination of 4-fluoro-2-methylbenzonitrile using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (CH2Cl2) at low temperatures . Another approach involves the use of copper (II) sulfate pentahydrate and sodium hydrogen carbonate in a water-acetic acid mixture .
Industrial Production Methods
Industrial production methods for this compound are generally based on scalable versions of the laboratory synthesis routes. These methods often employ continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-5-methylbenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and fluorine) on the benzene ring.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include nucleophiles such as amines or alkoxides, often in the presence of a base like potassium carbonate.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while nucleophilic substitution can yield various substituted benzonitriles.
Scientific Research Applications
2-Bromo-4-fluoro-5-methylbenzonitrile is utilized in several scientific research applications:
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in medicinal chemistry for the design and synthesis of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-5-methylbenzonitrile in chemical reactions involves its ability to act as an electrophile due to the electron-withdrawing effects of the bromine and fluorine atoms. This makes the compound highly reactive towards nucleophiles, facilitating substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluoro-5-methylbenzonitrile
- 2-Bromo-5-methylbenzonitrile
- 4-Bromo-2-fluorobenzonitrile
- 5-Bromo-2-fluorobenzonitrile
Uniqueness
2-Bromo-4-fluoro-5-methylbenzonitrile is unique due to the specific positioning of its substituents, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of complex molecules where precise control over reactivity and selectivity is required.
Properties
IUPAC Name |
2-bromo-4-fluoro-5-methylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c1-5-2-6(4-11)7(9)3-8(5)10/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLYZSZBOYNJRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Br)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650421 |
Source
|
Record name | 2-Bromo-4-fluoro-5-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916792-07-9 |
Source
|
Record name | 2-Bromo-4-fluoro-5-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4-fluoro-5-methylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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